3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine typically involves multi-step reactions. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyridazine and triazolopyridazine moieties. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the pyrazole and pyridazine derivatives under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology
In biological research, 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and as a component in high-performance polymers.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
- **3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridine
Uniqueness
The uniqueness of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine lies in its combination of three distinct heterocyclic rings
Properties
Molecular Formula |
C17H15F3N10 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H15F3N10/c18-17(19,20)16-25-24-14-4-5-15(26-30(14)16)28-10-8-27(9-11-28)12-2-3-13(23-22-12)29-7-1-6-21-29/h1-7H,8-11H2 |
InChI Key |
SROLFAXEUBIBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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